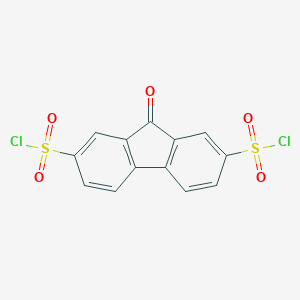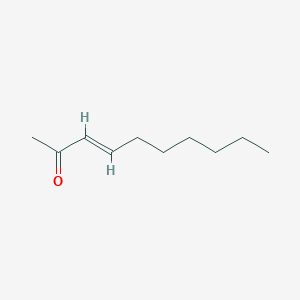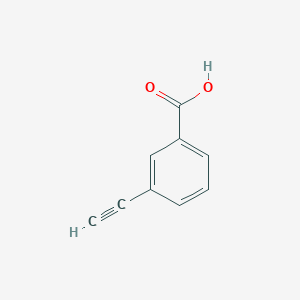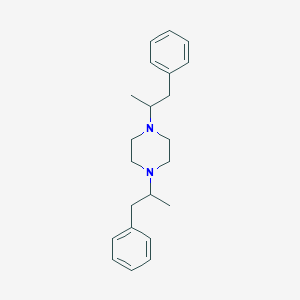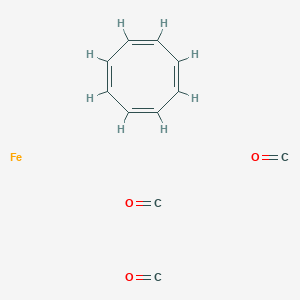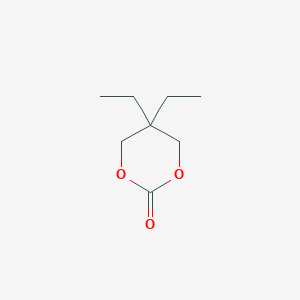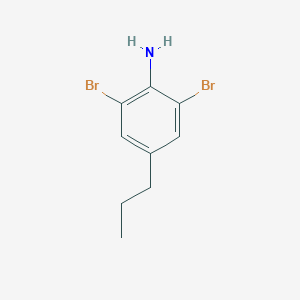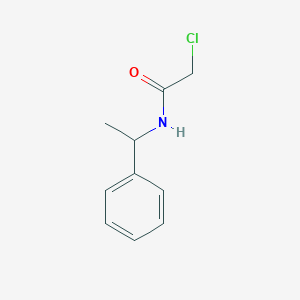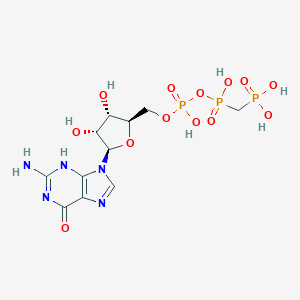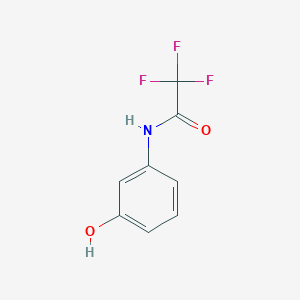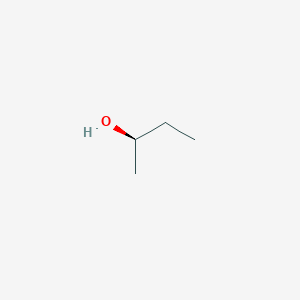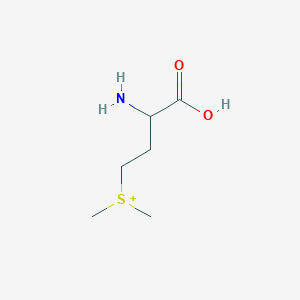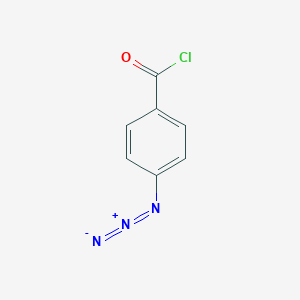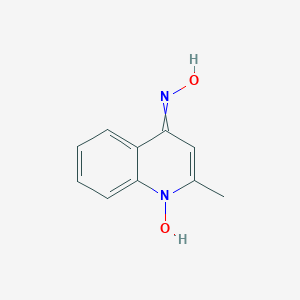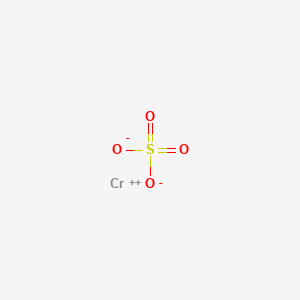
Chromous sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromous sulfate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 173.18 g/mol. Chromous sulfate is an important reagent in many laboratory experiments and is used for a variety of purposes.
作用機序
Chromous sulfate acts as a reducing agent in many laboratory experiments. It donates electrons to other compounds and reduces them to a lower oxidation state. This reaction is often used to synthesize organic compounds and to convert one compound into another.
生化学的および生理学的効果
Chromous sulfate has been shown to have a variety of biochemical and physiological effects. It has been found to be toxic to some bacteria and has been used as a disinfectant. Chromous sulfate has also been shown to have antioxidant properties and has been used to protect cells from oxidative damage.
実験室実験の利点と制限
Chromous sulfate has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also stable and has a long shelf life. However, chromous sulfate is highly reactive and can be dangerous if not handled properly. It is also sensitive to air and moisture and must be stored in a dry, airtight container.
将来の方向性
There are several future directions for the use of chromous sulfate in scientific research. One area of research is the development of new catalysts for organic synthesis. Chromous sulfate has been shown to be an effective catalyst in certain reactions, and researchers are exploring ways to optimize its use. Another area of research is the use of chromous sulfate in the production of magnetic materials. Chromous sulfate has been used in the preparation of magnetic nanoparticles, and researchers are investigating ways to improve this process. Finally, researchers are exploring the use of chromous sulfate in the treatment of oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, chromous sulfate is an important reagent in scientific research. It is used as a reducing agent, catalyst, and in the production of magnetic materials. Chromous sulfate has several advantages for laboratory experiments, but it must be handled with care. There are several future directions for the use of chromous sulfate in scientific research, and researchers are exploring ways to optimize its use in organic synthesis, magnetic materials production, and disease treatment.
合成法
Chromous sulfate is synthesized by the reduction of chromic sulfate with metallic zinc. The reaction takes place in an acidic medium, and the resulting product is purified by recrystallization. Chromous sulfate can also be obtained by the electrolysis of chromic sulfate in the presence of sulfuric acid.
科学的研究の応用
Chromous sulfate is widely used in scientific research for a variety of purposes. It is used as a reducing agent in organic synthesis and as a catalyst in various reactions. Chromous sulfate is also used in the preparation of other compounds, such as chromous hydroxide and chromous oxide. It is also used in the production of magnetic materials and in the electroplating industry.
特性
CAS番号 |
13825-86-0 |
|---|---|
製品名 |
Chromous sulfate |
分子式 |
CrSO4 |
分子量 |
148.06 g/mol |
IUPAC名 |
chromium(2+);sulfate |
InChI |
InChI=1S/Cr.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChIキー |
RYPRIXSYXLDSOA-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)[O-].[Cr+2] |
正規SMILES |
[O-]S(=O)(=O)[O-].[Cr+2] |
その他のCAS番号 |
13825-86-0 |
関連するCAS |
10101-53-8 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



